molecular formula C11H9NO2 B2427765 1-(3-Hydroxyquinolin-5-yl)ethanone CAS No. 2089651-70-5

1-(3-Hydroxyquinolin-5-yl)ethanone

Cat. No.: B2427765
CAS No.: 2089651-70-5
M. Wt: 187.198
InChI Key: ROHHKNIPMITETN-UHFFFAOYSA-N
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Description

1-(3-Hydroxyquinolin-5-yl)ethanone is an organic compound with the molecular formula C11H9NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Hydroxyquinolin-5-yl)ethanone can be synthesized through the Friedel-Crafts acylation of 3-hydroxyquinoline. The reaction involves the use of an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum trichloride. The reaction is typically carried out in an organic solvent, such as nitrobenzene, under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific inorganic salts to promote product precipitation and reduce losses during the reaction process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxyquinolin-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyquinolin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. Its anticancer properties may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Hydroxyquinolin-5-yl)ethanone is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. For example, the presence of the hydroxyl group at the 3-position and the ethanone group at the 5-position allows for unique interactions with biological targets, making it a valuable compound for drug development and other applications .

Biological Activity

1-(3-Hydroxyquinolin-5-yl)ethanone, a compound derived from the quinoline family, exhibits a variety of biological activities that have garnered significant attention in medicinal chemistry. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by relevant research findings and case studies.

Structure and Properties

This compound is characterized by its quinoline core, which is known for contributing to various pharmacological effects. The presence of the hydroxy group at the 3-position enhances its reactivity and biological interactions.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structures can inhibit bacterial growth effectively:

  • Inhibition Studies : A study on related quinoline derivatives reported inhibition zones against Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting that structural modifications can lead to enhanced antibacterial properties .
CompoundBacterial StrainInhibition Zone (mm)
This compoundPseudomonas aeruginosa22
Klebsiella pneumoniae25

Antiviral Activity

The antiviral activity of quinoline derivatives has also been extensively studied. For instance, derivatives similar to this compound have shown promising results against influenza viruses:

  • Influenza A Inhibition : Research on 3-hydroxyquinolin-2(1H)-ones demonstrated their ability to inhibit the endonuclease activity of the H1N1 influenza virus, with specific derivatives achieving high potency .
Compound TypeActivity DescriptionIC50 (µM)
3-hydroxyquinolin-2(1H)-onesInhibitor of H1N1 endonuclease0.5

Anticancer Activity

The anticancer potential of quinoline derivatives is another area of interest. Several studies suggest that these compounds can induce apoptosis in cancer cells:

  • Mechanism of Action : Quinoline derivatives have been shown to interact with DNA and inhibit topoisomerases, leading to cell cycle arrest and apoptosis in various cancer cell lines .

Case Study 1: Antiviral Efficacy

A recent study synthesized several derivatives based on the structure of this compound. Among these, a specific derivative demonstrated significant antiviral activity against H1N1 with minimal cytotoxicity, indicating its potential as a therapeutic agent .

Case Study 2: Antimicrobial Properties

In another study focusing on the antimicrobial effects of quinoline derivatives, compounds were tested against multiple bacterial strains. The results indicated that certain modifications to the quinoline structure enhanced antibacterial efficacy while reducing cytotoxicity towards human cells .

Properties

IUPAC Name

1-(3-hydroxyquinolin-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7(13)9-3-2-4-11-10(9)5-8(14)6-12-11/h2-6,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHHKNIPMITETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=C(C=NC2=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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